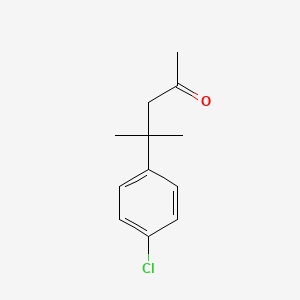
4-(4-Chlorophenyl)-4-methylpentan-2-one
Overview
Description
4-(4-Chlorophenyl)-4-methylpentan-2-one (4-CPMP) is an organic compound belonging to the class of compounds known as ketones. It is a colorless liquid at room temperature, with a molecular weight of 220.6 g/mol and a boiling point of 214–215 °C. 4-CPMP is a key intermediate in the synthesis of a variety of organic compounds, and it has been used in scientific research applications such as the synthesis of pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Facile Preparation and Characterization of Compounds
The synthesis of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds similar to 4-(4-Chlorophenyl)-4-methylpentan-2-one, has been explored. These compounds have been characterized using various spectroscopic techniques and studied for their nonlinear optical (NLO) properties, natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs). The research found that these compounds exhibit interesting photophysical and charge transfer properties, making them potential candidates for various applications in material science (Khalid et al., 2020).
Phase Equilibrium Measurement and Thermodynamic Modeling
The extraction capacity of 4-Methylpentan-2-one has been evaluated in studies focused on the separation of compounds. For instance, phase equilibrium measurements and thermodynamic modeling have been conducted to assess its performance in extracting methylphenols from water. Such studies are crucial for environmental engineering and science, especially in designing processes for the removal of pollutants from water bodies (Yun Chen et al., 2017).
Catalysis and Chemical Transformations
Research has also been conducted on the use of ceria and ceria-zirconia nanocomposite oxides supported on silica for the selective dehydration of 4-methylpentan-2-ol to 4-methylpent-1-ene. This process is significant for the synthesis of polymers and chemicals, demonstrating the catalytic potential of these materials in facilitating environmentally significant reactions (B. M. Reddy et al., 2007).
Environmental Applications
Activated carbon derived from rattan sawdust has been studied for its capacity to adsorb 4-chlorophenol from aqueous solutions. This research is pivotal for environmental cleanup efforts, showcasing a sustainable approach to mitigating water pollution by removing toxic chlorinated organic compounds (B. Hameed et al., 2008).
Photoelectrochemical Sensors
The development of photoelectrochemical sensors based on heterojunctions between BiPO4 nanocrystals and BiOCl nanosheets for detecting 4-chlorophenol highlights the application of 4-(4-Chlorophenyl)-4-methylpentan-2-one-related compounds in environmental monitoring. Such sensors offer a highly sensitive and selective method for detecting toxic pollutants in water (P. Yan et al., 2019).
properties
IUPAC Name |
4-(4-chlorophenyl)-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLXJEZHGWFCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283678 | |
| Record name | 4-(4-chlorophenyl)-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-methylpentan-2-one | |
CAS RN |
6269-30-3 | |
| Record name | NSC32879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-chlorophenyl)-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



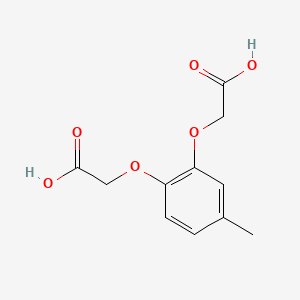
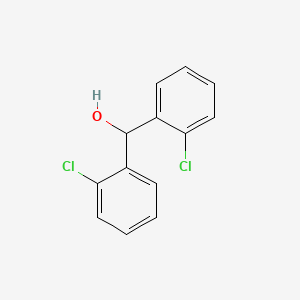
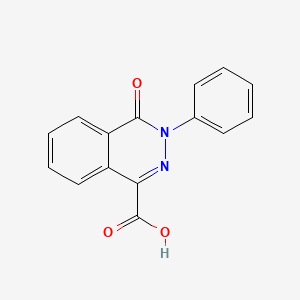

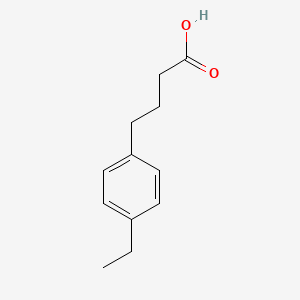
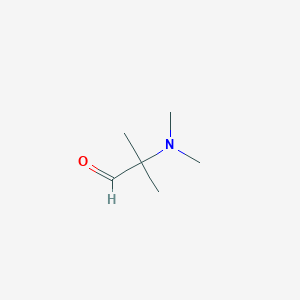
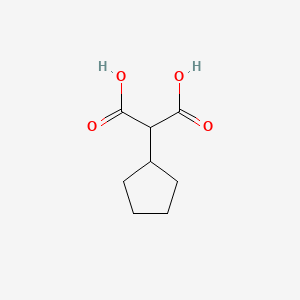





![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346288.png)
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)